molecular formula C14H22O2Si B6174266 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde CAS No. 163667-14-9

2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde

Cat. No.: B6174266
CAS No.: 163667-14-9
M. Wt: 250.4
InChI Key:
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Description

2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetaldehyde is an organic compound that features a tert-butyldimethylsilyl group attached to an oxygen atom, which is further connected to a phenylacetaldehyde moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde typically involves the protection of the hydroxyl group of phenylacetaldehyde using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products:

    Oxidation: 2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetic acid.

    Reduction: 2-[(tert-Butyldimethylsilyl)oxy]-2-phenylethanol.

    Substitution: 2-Phenylacetaldehyde.

Scientific Research Applications

2-[(tert-Butyldimethylsilyl)oxy]-2-phenylacetaldehyde is widely used in synthetic organic chemistry due to its versatility:

    Chemistry: It serves as a key intermediate in the synthesis of complex molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the synthesis of biologically active molecules, aiding in the study of biochemical pathways and mechanisms.

    Medicine: It is employed in the development of drug candidates, particularly those requiring specific functional group transformations.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(tert-butyldimethylsilyl)oxy]-2-phenylacetaldehyde primarily involves its role as a protecting group and a reactive intermediate:

Comparison with Similar Compounds

  • 2-[(tert-Butyldimethylsilyl)oxy]acetaldehyde
  • 2-[(tert-Butyldimethylsilyl)oxy]acetic acid
  • 2-[(tert-Butyldimethylsilyl)oxy]ethanol

Comparison:

Properties

CAS No.

163667-14-9

Molecular Formula

C14H22O2Si

Molecular Weight

250.4

Purity

95

Origin of Product

United States

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